Tridecylbenzene chemical properties and structure
Tridecylbenzene chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of Tridecylbenzene
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive examination of tridecylbenzene, a key aromatic hydrocarbon. As a Senior Application Scientist, the following guide is structured to deliver not just data, but a foundational understanding of the molecule's behavior, from its fundamental structure to its reactivity and relevance in various scientific fields.
Introduction: Defining Tridecylbenzene
Tridecylbenzene (C₁₉H₃₂) is an alkylbenzene consisting of a benzene ring substituted with a thirteen-carbon alkyl chain.[1][2] While the term can refer to a mixture of isomers, it most commonly implies linear tridecylbenzene (1-phenyltridecane) in industrial contexts.[1] This compound is a colorless liquid, largely insoluble in water, and serves as a crucial chemical intermediate.[1][3] Its primary industrial significance lies in its role as a precursor to linear alkylbenzene sulfonates (LAS), a major class of synthetic detergents and surfactants.[1][3] Understanding its isomeric forms, spectroscopic signatures, and chemical reactivity is paramount for its application in synthesis, chemical manufacturing, and formulation science.
Molecular Structure and Isomerism
The molecular formula C₁₉H₃₂ allows for numerous structural isomers, which significantly influence the compound's physical and chemical properties. The isomerism arises from two main factors: the branching of the tridecyl alkyl chain and the point of attachment of the phenyl group to that chain.
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Linear Isomer (n-Tridecylbenzene): Also known as 1-phenyltridecane, this isomer features a linear C₁₃ chain attached to the benzene ring at the first carbon position.[1]
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Positional Isomers: The phenyl group can be attached at any position along the linear tridecyl chain, creating isomers such as 2-phenyltridecane, 3-phenyltridecane, and so on.[4][5]
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Branched Isomers: The tridecyl chain itself can be branched, leading to a much larger variety of molecular structures.
The distinction between these isomers is critical, as properties like biodegradability and surfactant efficacy of the resulting sulfonates are highly dependent on the linearity of the alkyl chain. Linear isomers are generally preferred for detergent manufacturing due to their superior biodegradability.
Caption: Key structural isomers of Tridecylbenzene.
Physicochemical Properties
The physical properties of tridecylbenzene are characteristic of a long-chain aromatic hydrocarbon. Its high molecular weight and nonpolar nature dictate its low volatility, poor water solubility, and high affinity for nonpolar environments. The data presented below primarily corresponds to the linear isomer, 1-phenyltridecane.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂ | [1][6] |
| Molecular Weight | 260.46 - 260.5 g/mol | [1][6] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 10 °C (50 °F) | [1][6] |
| Boiling Point | 188 - 190 °C (at reduced pressure) / ~346 °C (at 760 mmHg) | [1][6] |
| Density | 0.881 g/mL at 25 °C | [1] |
| Flash Point | > 112 °C (> 234 °F) - closed cup | [6] |
| Refractive Index | 1.4821 at 20 °C | [1] |
| Water Solubility | Insoluble | [1][3] |
| LogP (Octanol/Water Partition Coeff.) | 9.3 - 9.36 | [1][3] |
Spectroscopic Characterization Protocols
For researchers, unambiguous identification of tridecylbenzene and its isomers relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
Experimental Protocol: Sample Preparation for Spectroscopy
-
Dissolution: Dissolve approximately 10-20 mg of the tridecylbenzene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ for NMR). For IR, the neat liquid can be analyzed between salt plates (NaCl or KBr). For MS, dilute the sample in a volatile solvent like hexane or methanol.
-
Purity Check: Ensure the sample is free from particulate matter. Filter if necessary.
-
Analysis: Transfer the prepared sample to the appropriate container (NMR tube, salt plates, MS vial) for analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Aromatic Region (δ ~7.1-7.3 ppm): A multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring.
-
Benzylic Protons (δ ~2.6 ppm): For 1-phenyltridecane, the two protons on the carbon directly attached to the ring (the benzylic position) will appear as a triplet, coupled to the adjacent CH₂ group. For positional isomers like 2-phenyltridecane, this signal will be a more complex multiplet and shifted slightly downfield.
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Aliphatic Chain (δ ~0.8-1.6 ppm): The remaining protons of the long alkyl chain will appear as a series of overlapping multiplets. The terminal methyl (CH₃) group will be a distinct triplet around δ 0.88 ppm.
-
-
¹³C NMR:
-
Aromatic Region (δ ~125-143 ppm): Expect four signals for the aromatic carbons in 1-phenyltridecane due to symmetry (C-ipso, C-ortho, C-meta, C-para).
-
Aliphatic Chain (δ ~14-36 ppm): A series of signals corresponding to the 13 carbons of the alkyl chain will be observed. The benzylic carbon will be around δ 36 ppm, while the terminal methyl carbon will be around δ 14 ppm.
-
B. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak at m/z 260.
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Key Fragmentation: The most significant fragmentation pathway is benzylic cleavage. This results in the formation of a highly stable tropylium ion at m/z 91 , which is often the base peak in the spectrum. Another fragment at m/z 105 can also be observed. The loss of the phenyl group is less common.
C. Infrared (IR) Spectroscopy
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C-H Stretching (Aromatic): A sharp peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) indicates the aromatic C-H bonds.
-
C-H Stretching (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the long alkyl chain.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring vibrations.
-
Aromatic Bending (Out-of-Plane): Strong absorptions between 690-770 cm⁻¹ are indicative of monosubstitution on the benzene ring.
Chemical Properties and Reactivity
Tridecylbenzene's reactivity is dominated by its two functional components: the aromatic ring and the aliphatic chain.
A. Electrophilic Aromatic Substitution
The tridecyl group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the alkyl chain.
Key Reaction: Sulfonation This is the most commercially important reaction of tridecylbenzene. It is the core step in producing linear alkylbenzene sulfonates (LAS). The reaction involves treating tridecylbenzene with a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (fuming sulfuric acid).[3]
Caption: Sulfonation of Tridecylbenzene to form LAS precursor.
Other significant electrophilic substitution reactions include:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid.
-
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
Friedel-Crafts Alkylation/Acylation: Further reaction on the benzene ring.
B. Oxidation and Stability
Like other aromatic hydrocarbons, tridecylbenzene can undergo vigorous, sometimes explosive, reactions with strong oxidizing agents.[3][7] The aliphatic side chain can be oxidized under harsh conditions, but the benzene ring is relatively stable. The compound itself is stable under normal storage conditions.
Synthesis and Manufacturing
The industrial production of tridecylbenzene is typically achieved via the Friedel-Crafts alkylation of benzene.[3] There are two primary routes:
-
Alkylation with Tridecene: Benzene is reacted with a mixture of tridecene isomers (internal olefins) using a strong acid catalyst, most commonly hydrogen fluoride (HF).
-
Alkylation with Chlorotridecane: Benzene is reacted with monochloroparaffin mixtures using an aluminum chloride (AlCl₃) catalyst complex.[1][3]
Relevance in Research and Drug Development
While tridecylbenzene itself is not an active pharmaceutical ingredient (API), its chemistry and its derivatives are highly relevant to the pharmaceutical sciences.
-
Surfactants in Formulations: The sulfonated derivatives, tridecylbenzene sulfonates, are powerful surfactants.[8][9] Surfactants are critical excipients in drug formulation, used as wetting agents, emulsifiers, and solubilizers to improve the bioavailability of poorly soluble drugs. They are foundational to drug delivery systems like microemulsions and self-emulsifying drug delivery systems (SEDDS).[10]
-
Sulfonate Salts in Drug Development: Sulfonic acids are frequently used to form salts with basic APIs.[11] These sulfonate salts (e.g., mesylates, besylates) often exhibit superior properties compared to other salts, such as:
-
Improved Solubility and Dissolution Rate: Enhancing the bioavailability of the drug.
-
Better Stability: Leading to longer shelf life.
-
Favorable Crystalline Properties: Important for manufacturing and formulation. The long alkyl chain of tridecylbenzenesulfonate imparts significant lipophilicity, a property that can be tuned and exploited in advanced drug delivery designs, such as in the formation of ion pairs to facilitate transport across biological membranes.
-
Safety, Toxicology, and Environmental Fate
-
Hazard Profile: Tridecylbenzene is classified as a combustible liquid. It may cause skin and eye irritation and may be harmful if inhaled or ingested.[7]
-
Environmental Fate: Due to its very high LogP value (~9.3), tridecylbenzene has extremely low water solubility and a strong tendency to adsorb to soil, suspended solids, and sediment.[1][3] This high Koc value suggests it will be immobile in soil. In the atmosphere, vapor-phase tridecylbenzene is expected to be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 18 hours.[3]
-
Toxicity of Derivatives: The toxicity of the more widely used tridecylbenzene sulfonates has been studied. Like other detergents, their irritant properties are dependent on concentration and pH.[8][12] High concentrations can be severely irritating to the skin.[8][12]
Conclusion
Tridecylbenzene is more than a simple hydrocarbon; it is a foundational molecule whose structural and chemical properties have been leveraged for significant industrial and scientific applications. Its well-defined reactivity, particularly the electrophilic substitution of its aromatic ring, makes it an ideal precursor for the multi-billion dollar surfactant industry. For researchers and drug development professionals, an understanding of its isomeric complexity, spectroscopic profile, and the physicochemical properties of its sulfonated derivatives provides valuable insight into the broader fields of formulation science, drug delivery, and the synthesis of functionalized organic molecules.
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